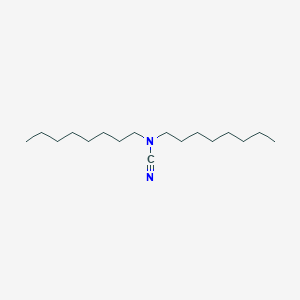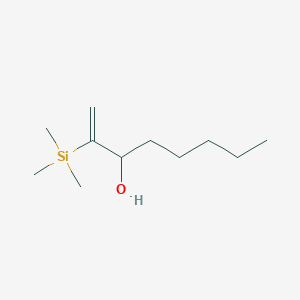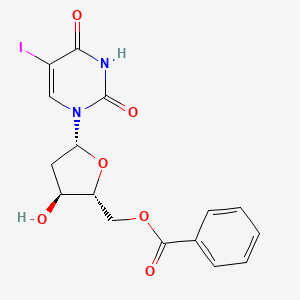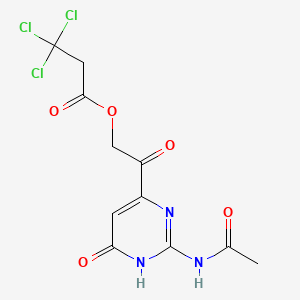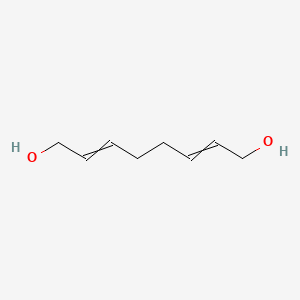
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with tert-butoxy and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is known for its efficiency and the ability to produce the desired compound in a one-pot reaction . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one involves its interaction with molecular targets through its functional groups. The phenylsulfanyl groups can participate in various chemical reactions, while the cyclobutene ring provides structural rigidity. The tert-butoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of both phenylsulfanyl and tert-butoxy groups, which impart distinct chemical properties
Propriétés
Numéro CAS |
79894-56-7 |
|---|---|
Formule moléculaire |
C20H20O2S2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C20H20O2S2/c1-20(2,3)22-17-18(23-14-10-6-4-7-11-14)16(21)19(17)24-15-12-8-5-9-13-15/h4-13,18H,1-3H3 |
Clé InChI |
LNAZQIUGAZGNAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=O)C1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


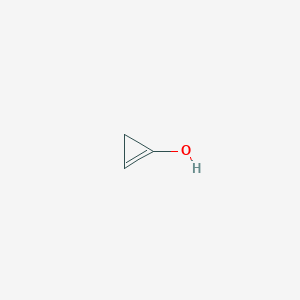
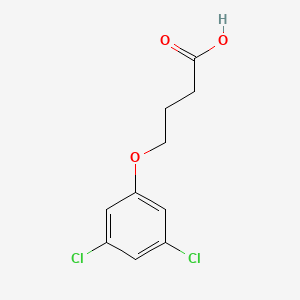

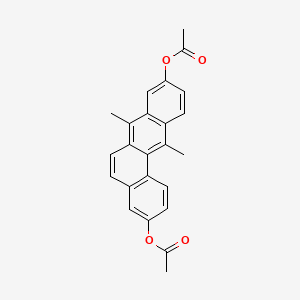
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)



